Diclazuril

概要

説明

Diclazuril is a chemical compound belonging to the class of organic compounds known as diphenylacetonitriles. It is widely used as an anticoccidial agent, primarily in veterinary medicine, to prevent and treat coccidiosis in poultry and other livestock. Coccidiosis is a parasitic disease caused by protozoan parasites of the genus Eimeria, which affects the intestinal tract of animals, leading to significant economic losses in the livestock industry .

準備方法

The synthesis of diclazuril involves several steps, starting with 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw material. The process includes diazotization, substitution, reduction, and cyclization reactions. The intermediate compounds formed during these reactions undergo further chemical transformations to yield the final product . Industrial production methods often involve optimizing these steps to improve yield and reduce costs. For instance, a method involving the reaction of an intermediate with sodium nitrite, followed by cyclization and ring enlargement, has been developed for large-scale production .

化学反応の分析

Diclazuril undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: The nitro group in the starting material is reduced to an amine group during the synthesis of this compound.

Substitution: Halogen atoms in the starting materials are substituted during the synthesis process. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and reductive agents like vat powder. The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound.

科学的研究の応用

Diclazuril is an anticoccidial drug used in poultry species, including broilers, pullets, and turkeys, as well as minor edible bird species . It is effective against coccidia and hinders their asexual and sexual growth by impeding the excretion of oocysts, which halts the lifecycle of these parasites .

Scientific Research Applications

- Anticoccidial effects this compound has demonstrated potent anticoccidial effects, resulting in reduced shedding of oocysts, lesion scores, and lymphocytic infiltrates in the cecum . Studies have shown that this compound consistently exhibits improved weight gain, reduced mortality due to coccidiosis, lower lesion scores, and lower mean oocyst counts per bird compared to infected control birds .

- Efficacy in shuttle programs Research indicates that using 1 ppm of this compound in shuttle programs is highly efficacious against mixed inoculum of Eimeria spp . Studies demonstrated the efficacy of 1 ppm this compound in the starter or grower diet in shuttle programs with 66 ppm salinomycin .

- ** মেডিসিন Antimicrobial use in feed** this compound is used as a feed additive in compounded feed . A survey-adjusted estimated antimicrobial content was 25.7 mg/kg in chicken feeds .

- Alternative to other treatments this compound and/or lactoferrin (LF) treatment shows promise as an alternative to traditional treatments, with the potential to reduce the reliance on conventional anticoccidial drugs in broiler chicken production .

Case Studies

- Broiler Chickens In broiler chickens experimentally infected with Eimeria tenella, treatment with this compound demonstrated potent antioxidant and anticoccidial effects, resulting in reduced shedding of oocysts, lesion scores, and lymphocytic infiltrates in the cecum .

- Commercial Broiler Houses Approximately 123,000 broiler chickens were grown to market weight in eight identical commercial broiler houses. Feed containing 1 ppm this compound was fed continuously to birds in four randomly selected houses . There were no differences in morbidity or mortality from previous grow-out cycles .

- Eimeria spp. Infections Studies demonstrated that the use of 1 ppm this compound in shuttle programs was highly efficacious against a mixed inoculum of Eimeria spp .

Safety and Toxicity

- NOEL (No Observable Effect Level) According to the WHO Food Additives Series 36, the NOEL for this compound was 30 mg/kg bw . However, at 240 mg/kg bw/day, decreased body-weight gain, increased liver weight, and paleness of the liver were observed in males .

- Long-term toxicity/carcinogenicity studies In a 25-month combined long-term toxicity/carcinogenicity study, male Swiss mice at 185 mg/kg bw/day showed reduced body-weight gain and food consumption and an increased incidence of cachexia .

- Rat reproduction study this compound was found to be slightly toxic to the dams and fetotoxic (body-weight depression) at the two highest doses (200, and 800 ppm) .

作用機序

The exact mechanism of action of diclazuril is not fully understood. it is known to affect both the asexual and sexual stages of the coccidia life cycle, preventing the excretion of oocysts and disrupting the parasite’s life cycle . Cyclin-dependent kinases are prominent target proteins in apicomplexan parasites, which may play a role in its mechanism of action .

類似化合物との比較

Diclazuril is often compared with other anticoccidial drugs, such as toltrazuril and clazuril. These compounds belong to the same class of triazine derivatives and share similar broad-spectrum activity against Eimeria infections . this compound is known for its high efficacy at low concentrations and its minimal impact on animal growth and feed conversion . Other similar compounds include sulfonamides, amprolium, and decoquinate, which are also used to control coccidiosis in livestock .

生物活性

Diclazuril is an anticoccidial agent extensively used in veterinary medicine, particularly for the treatment and prevention of coccidiosis in poultry and other livestock. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, safety profiles, and relevant case studies.

This compound acts primarily by inhibiting the development of the Eimeria species, which are protozoan parasites responsible for coccidiosis. The drug interferes with the parasite's mitochondrial function and disrupts its ability to reproduce and infect host cells. This compound is known for its selective toxicity, targeting coccidia while exhibiting low toxicity to mammals.

Efficacy in Animal Studies

Numerous studies have demonstrated the efficacy of this compound in controlling coccidiosis in broiler chickens. Below is a summary of key findings from recent research:

Case Study 1: Efficacy Against Eimeria tenella

A study evaluated the anticoccidial effects of this compound combined with lactoferrin in broiler chickens infected with Eimeria tenella. The results indicated significant reductions in oocyst shedding, lesion scores, and lymphocytic infiltrates in the cecum when treated with this compound compared to untreated controls. The treatment also improved various biochemical parameters and overall health indicators in infected chickens .

Case Study 2: Nanoemulsion Formulation

Research on a nanoemulsion formulation of this compound showed comparable efficacy to standard formulations. In a controlled trial involving 210 chicks, both standard this compound (10 mg/mL) and nanoemulsion (2.5 mg/mL) significantly reduced oocyst counts and improved body weight gain post-infection. The study highlighted that the nanoemulsion could achieve similar outcomes at a lower dosage .

Biochemical Effects

This compound treatment has been associated with various biochemical changes in treated animals. Key findings include:

- Hematological Parameters : Treated groups exhibited normalized levels of serum glucose, lipase, amylase, and total protein after infection compared to untreated groups .

- Liver Function : While alkaline phosphatase levels increased in this compound-treated groups, this was not correlated with adverse clinical effects .

Safety Profile

This compound has been shown to have a favorable safety profile. Studies indicate that it has low acute toxicity and does not exhibit mutagenic or carcinogenic properties. In chronic toxicity studies involving Wistar rats, no significant adverse effects were observed at doses up to 6 mg/kg body weight for females and 18 mg/kg for males . The drug is primarily metabolized in the liver, with parent this compound accounting for over 90% of residues found in tissues post-administration .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

特性

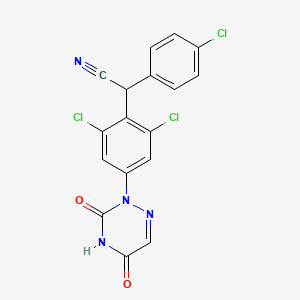

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZFUDFOPOMEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046787 | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-37-2 | |

| Record name | Diclazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclazuril [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLAZURIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。